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Introduction
Estetrol (E4) is a native estrogen produced by the human fetal liver during pregnancy.[1][2] Its

unique pharmacological profile, characterized by selective activation of nuclear estrogen

receptor alpha (ERα), has garnered significant interest for its potential in hormonal

contraception and menopausal hormone therapy.[1][2] This document provides a

comprehensive overview of the initial toxicology and safety profile of Estetrol, drawing from

available preclinical and early clinical data.

Executive Summary
Initial studies suggest that Estetrol possesses a favorable safety profile, distinguishing it from

other estrogens. Key findings from a comprehensive nonclinical program, including studies on

acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive toxicity, and safety

pharmacology, indicate a low order of acute toxicity and no genotoxic potential.[1] The

observed toxicities in repeat-dose studies and the tumorigenic effects in rodent carcinogenicity

bioassays are consistent with its estrogenic mechanism of action.[1] Safety pharmacology

assessments have not revealed adverse effects on the central nervous, cardiovascular, or

respiratory systems.[1]
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Mechanism of Action: Selective Estrogen Receptor
Modulation
Estetrol exhibits a distinctive mechanism of action by acting as a selective agonist of the

nuclear estrogen receptor alpha (ERα). Unlike other estrogens, it demonstrates minimal activity

at the membrane-associated ERα. This selective nuclear activation is believed to contribute to

its favorable safety profile, particularly concerning its effects on hemostasis and breast tissue.

Figure 1: Estetrol's Selective ERα Signaling Pathway

Preclinical Toxicology
A comprehensive preclinical toxicology program was conducted to support the clinical

development of Estetrol, adhering to Good Laboratory Practice (GLP) standards.[1]

Acute Toxicity
Studies in rats and monkeys have demonstrated a low order of acute toxicity for Estetrol when

administered orally.[1] Specific LD50 values are not publicly available.

Table 1: Summary of Acute Toxicity Findings

Species
Route of
Administration

Key Findings Reference

Rat Oral
Low order of acute

toxicity.
[1]

Monkey Oral
Low order of acute

toxicity.
[1]

Repeated-Dose Toxicity
Repeated-dose oral toxicity studies have been conducted in mice (up to 3 months), rats (up to

6 months), and cynomolgus monkeys (up to 9 months).[1] The observed findings were

consistent with the known pharmacological effects of estrogens and included microscopic

changes in the reproductive tract, mammary gland, pituitary, liver, kidney, adrenal gland,
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lymphoid organs, skin/hair, and bone.[1] Specific No-Observed-Adverse-Effect-Levels

(NOAELs) for Estetrol from these studies are not publicly available. A 3-month study in

monkeys with a combination of Estetrol and drospirenone showed hyperglycemia and

pancreatic islet cell vacuolation, which are known class effects of estrogens and progestogens.

[1]

Table 2: Summary of Repeated-Dose Toxicity Studies

Species Duration Route Key Findings Reference

Mouse Up to 3 months Oral

Estrogenic

effects on

various organs.

[1]

Rat Up to 6 months Oral

Estrogenic

effects on

various organs.

[1]

Cynomolgus

Monkey
Up to 9 months Oral

Estrogenic

effects on

various organs.

[1]

Genotoxicity
Estetrol has been evaluated in a battery of in vitro and in vivo genotoxicity studies and is not

considered to be genotoxic.[1]

Table 3: Summary of Genotoxicity Findings

Assay Type System Result Reference

Bacterial Reverse

Mutation Assay (Ames

test)

In vitro Non-mutagenic [1]

Chromosome

Aberration Assay
In vitro Non-clastogenic [1]

Micronucleus Test In vivo Non-genotoxic [1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.benchchem.com/product/b1671307?utm_src=pdf-body
https://www.benchchem.com/product/b1671307?utm_src=pdf-body
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.benchchem.com/product/b1671307?utm_src=pdf-body
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carcinogenicity
Two-year carcinogenicity bioassays have been conducted in mice and rats.[1] In these studies,

Estetrol was shown to be carcinogenic, producing tumors in the uterus, cervix, and pituitary in

mice, and in the mammary gland in both mice and rats.[1] These findings are considered to be

related to the hormonal activity of Estetrol, as rodents are known to be particularly sensitive to

hormonally-induced tumors.[1]

Table 4: Summary of Carcinogenicity Findings

Species Duration Key Findings Reference

Mouse 2 years

Tumors in the uterus,

cervix, and pituitary.

Mammary gland

tumors.

[1]

Rat 2 years
Mammary gland

tumors.
[1]

Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies have been conducted for Estetrol. Full

restoration of fertility was demonstrated in rats after cessation of treatment.[1] Embryofetal

lethality was observed in both rats and rabbits, and fetal skeletal malformations were seen in

rats.[1] Based on these findings, Estetrol is assigned to Pregnancy Category B3 in Australia.[1]

Table 5: Summary of Reproductive and Developmental Toxicity Findings
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Study Type Species Key Findings Reference

Fertility and Early

Embryonic

Development

Rat

Full restoration of

fertility after treatment

cessation.

[1]

Embryofetal

Development
Rat, Rabbit Embryofetal lethality. [1]

Embryofetal

Development
Rat

Fetal skeletal

malformations.
[1]

Safety Pharmacology
A core battery of safety pharmacology studies has been conducted to evaluate the effects of

Estetrol on vital functions. These studies indicated no adverse effects on the central nervous,

cardiovascular, or respiratory systems.[1]

Table 6: Summary of Safety Pharmacology Findings

System Assay Key Findings Reference

Central Nervous

System

Functional

Observational Battery
No adverse effects. [1]

Cardiovascular

System

hERG assay, in vivo

cardiovascular

parameters

No adverse effects. [1]

Respiratory System Plethysmography No adverse effects. [1]

Experimental Protocols
While specific, detailed protocols for the toxicology studies on Estetrol are not publicly

available, the following sections describe the general methodologies typically employed for

such studies, based on international guidelines (e.g., OECD, ICH).

General Workflow for In Vivo Toxicity Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.benchchem.com/product/b1671307?utm_src=pdf-body
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.tga.gov.au/sites/default/files/2022-08/auspar-nextstellis-220721.pdf
https://www.benchchem.com/product/b1671307?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671307?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol

Dose Range-Finding Study
(non-GLP)

Main Toxicity Study
(GLP)

Inform Dose Selection

Animal Acclimatization

Randomization into Groups

Dosing Period

Clinical Observation
(daily)

Body Weight, Food Consumption
(weekly)

Clinical Pathology
(end of study)

Necropsy and Organ Weights

Histopathology

Data Analysis and Reporting

Click to download full resolution via product page

Figure 2: General Experimental Workflow for In Vivo Toxicity Studies
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Acute Oral Toxicity (Up-and-Down Procedure - UDP)

Species: Typically rats.

Method: A sequential dosing approach where animals are dosed one at a time. The dose for

each subsequent animal is adjusted up or down depending on the outcome for the previous

animal. This method minimizes the number of animals required while still providing a point

estimate of the LD50.

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days. A full necropsy is performed on all animals.

Repeated-Dose Toxicity

Species: Rodent (e.g., rat) and a non-rodent (e.g., dog or monkey).

Method: The test substance is administered daily for a specified period (e.g., 28 days, 90

days, 6 months). At least three dose levels and a control group are used.

Endpoints: Daily clinical observations, weekly body weight and food consumption,

ophthalmology, hematology, clinical chemistry, urinalysis, full necropsy, organ weights, and

histopathology of a comprehensive list of tissues.

Genotoxicity Battery

Ames Test (Bacterial Reverse Mutation Assay):

System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without

metabolic activation (S9 mix).

Method: Bacteria are exposed to various concentrations of the test substance. The

number of revertant colonies (mutated back to a prototrophic state) is counted.

In Vitro Chromosomal Aberration Assay:

System: Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral

blood lymphocytes).
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Method: Cells are exposed to the test substance with and without metabolic activation.

Metaphase cells are harvested and chromosomes are examined for structural aberrations.

In Vivo Micronucleus Assay:

System: Bone marrow of rodents (e.g., mice or rats).

Method: Animals are treated with the test substance. Bone marrow is harvested, and

immature erythrocytes are examined for the presence of micronuclei (small nuclei that

form from chromosome fragments or whole chromosomes that lag behind at anaphase).

Carcinogenicity Bioassay

Species: Typically two rodent species (e.g., rat and mouse).

Method: The test substance is administered daily for the majority of the animal's lifespan

(e.g., 2 years). At least three dose levels and a control group are used.

Endpoints: Survival, clinical observations, body weight, food consumption, and

comprehensive histopathological examination of all tissues from all animals to identify any

increase in tumor incidence.

Reproductive and Developmental Toxicity (DART)

Fertility and Early Embryonic Development (Segment I):

Species: Typically rats.

Method: Males and females are dosed before and during mating, and females are dosed

through implantation.

Endpoints: Mating performance, fertility, and early embryonic development.

Embryo-Fetal Development (Segment II):

Species: Typically a rodent (rat) and a non-rodent (rabbit).

Method: Pregnant females are dosed during the period of organogenesis.
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Endpoints: Maternal toxicity, and fetal viability, weight, and morphology (external, visceral,

and skeletal).

Pre- and Postnatal Development (Segment III):

Species: Typically rats.

Method: Pregnant females are dosed from implantation through lactation.

Endpoints: Maternal toxicity, and pup viability, growth, and development.

Conclusion
The initial toxicology and safety profile of Estetrol is favorable, characterized by a low order of

acute toxicity and a lack of genotoxic potential. The observed effects in repeated-dose toxicity

and carcinogenicity studies are consistent with its estrogenic mechanism of action. Safety

pharmacology studies have not identified any significant risks to vital organ systems. This

preclinical data package has supported the progression of Estetrol into clinical development

for use in contraception and menopausal hormone therapy. Further long-term clinical data will

be crucial to fully characterize its safety profile in humans.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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